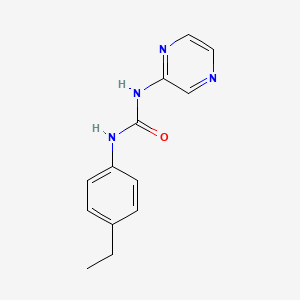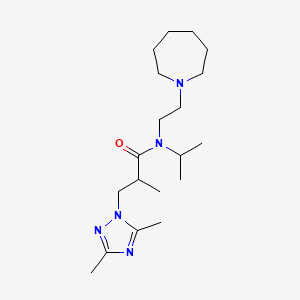
N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea
Übersicht
Beschreibung
N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea, also known as EPTU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EPTU is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a useful tool for studying different cellular processes.
Wissenschaftliche Forschungsanwendungen
N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has been used in various scientific research studies due to its potential applications in different fields. One of the most common applications of this compound is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs. This compound has also been used in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for these disorders.
Wirkmechanismus
The mechanism of action of N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in the regulation of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, making it a useful tool for studying different cellular processes. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to have neuroprotective effects, protect against oxidative stress, and inhibit inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available for research purposes. This compound has also been shown to have low toxicity, making it a safe compound to use in cell culture and animal studies. However, there are also limitations to the use of this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to use in some experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea. One area of interest is the development of this compound-based anti-cancer drugs. This compound has been shown to inhibit the growth of cancer cells, and further research is needed to determine its potential as a therapeutic agent for different types of cancer. Another area of interest is the study of this compound in neurological disorders. This compound has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent for these disorders. Finally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other compounds.
Eigenschaften
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-3-(4-propan-2-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-4-19-10-9-14(18-19)17-15(20)16-13-7-5-12(6-8-13)11(2)3/h5-11H,4H2,1-3H3,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPSZIVTXBMZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)NC(=S)NC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![dimethyl 5-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}isophthalate](/img/structure/B4287197.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4287201.png)

![N-(4-ethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4287219.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide](/img/structure/B4287227.png)

![methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4287239.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4287241.png)
![N-cyclopentyl-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4287242.png)